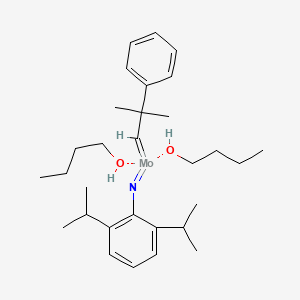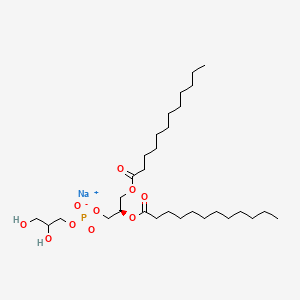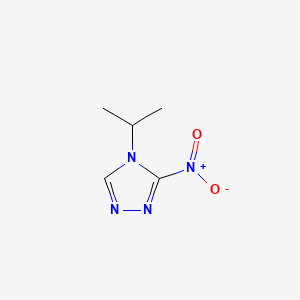
n-Propyl-2,2,3,3,3-d5-amine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of n-Propyl-2,2,3,3,3-d5-amine Hydrochloride is C3H10ClN. The molecular weight is 100.601. The structure consists of a propyl group (CH3CH2CH2-) attached to an amine group (NH2), and it is the hydrochloride salt of this compound.Scientific Research Applications
Polymer Synthesis and Characterization
This compound is used in the synthesis of specialized polymers. For example, it can be incorporated into the backbone of polymers to impart specific properties such as increased thermal stability or altered solubility characteristics. The synthesized polymers can be characterized using techniques like Fourier transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to understand their structure and properties .
Thermodynamic Studies
In the field of thermodynamics, n-Propyl-2,2,3,3,3-d5-amine Hydrochloride can be used to study polymer-solvent interactions. It can serve as a probe in inverse gas chromatography (IGC) to assess various thermodynamic parameters such as the Flory–Huggins interaction parameter, weight fraction activity coefficient, and solubility parameter .
Serotonin Receptor Research
This compound has applications in neuroscience, particularly in the study of serotonin receptors. It can be used to design and synthesize ligands with high selectivity towards the 5-HT1A receptor, which is significant in understanding and treating neurological disorders .
Optical Materials
Due to its unique refractive index properties, n-Propyl-2,2,3,3,3-d5-amine Hydrochloride can be used in the development of low refractive index polymers for cladding layers in optical waveguides. This application is crucial in the field of photonics and telecommunications .
Responsive Polymers
The compound is instrumental in creating thermo- and pH-responsive polymers. These polymers can change their physical properties in response to temperature or pH changes, making them useful for various applications, including drug delivery systems and smart materials .
Drug Design and Development
In pharmaceutical research, n-Propyl-2,2,3,3,3-d5-amine Hydrochloride can be a key intermediate in the design and development of new drugs. Its structural flexibility allows it to be modified into various pharmacologically active molecules that can cross the blood-brain barrier, offering potential treatments for central nervous system disorders .
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The inhibition of PDE4 leads to an increase in cAMP levels, which can have various downstream effects depending on the specific cell type. For instance, in immune cells, increased cAMP levels can suppress inflammatory responses . The inhibition of DNA topoisomerase I, on the other hand, can lead to DNA damage and apoptosis, particularly in rapidly dividing cells .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of n-Propyl-2,2,3,3,3-d5-amine Hydrochloride involves the reaction of n-Propylamine with 2,2,3,3,3-pentadeuterio-1-propanol followed by the reaction of the resulting product with Hydrogen chloride gas.", "Starting Materials": [ "n-Propylamine", "2,2,3,3,3-pentadeuterio-1-propanol", "Hydrogen chloride gas" ], "Reaction": [ "Step 1: n-Propylamine is reacted with 2,2,3,3,3-pentadeuterio-1-propanol in the presence of a catalyst to yield n-Propyl-2,2,3,3,3-d5-amine.", "Step 2: The resulting product from step 1 is then reacted with Hydrogen chloride gas to yield n-Propyl-2,2,3,3,3-d5-amine Hydrochloride." ] } | |
CAS RN |
1398065-66-1 |
Molecular Formula |
C3H10ClN |
Molecular Weight |
100.601 |
IUPAC Name |
2,2,3,3,3-pentadeuteriopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H/i1D3,2D2; |
InChI Key |
PYNUOAIJIQGACY-LUIAAVAXSA-N |
SMILES |
CCCN.Cl |
synonyms |
1-Propanamine Hydrochloride-d5; Propylamine Hydrochloride-d5; 1-Aminopropane Hydrochloride-d5; 1-Propylammonium Chloride-d5; Propylammonium Chloride-d5; n-Propylammonium Chloride-d5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![methyl (2S)-2-[(dimethylamino)methylamino]propanoate](/img/structure/B591214.png)